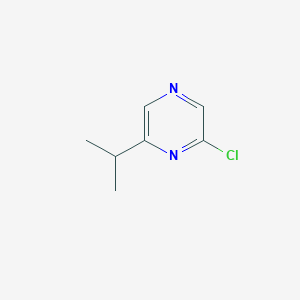

2-chloro-6-isopropylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-propan-2-ylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(2)6-3-9-4-7(8)10-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSFPTQQTDFPRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=CC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801297161 | |

| Record name | 2-Chloro-6-(1-methylethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-27-4 | |

| Record name | 2-Chloro-6-(1-methylethyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1209458-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(1-methylethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reactivity of 2 Chloro 6 Isopropylpyrazine

Strategies for the De Novo Synthesis of Pyrazine (B50134) Scaffolds

The construction of the pyrazine ring system from acyclic precursors, known as de novo synthesis, is a fundamental aspect of heterocyclic chemistry. These strategies are crucial for creating a wide array of pyrazine derivatives with diverse applications.

Biomimetic Approaches to Pyrazine Ring Formation

Biomimetic synthesis seeks to replicate nature's synthetic strategies in a laboratory setting. In the context of pyrazines, this often involves mimicking the biosynthetic pathways found in microorganisms and plants. A key biomimetic route to 2,5-disubstituted pyrazines involves the dimerization of α-amino aldehydes derived from amino acids. rsc.orgresearchgate.net This approach is inspired by the proposed biosynthesis of many naturally occurring pyrazine alkaloids. rsc.org

One notable example is the synthesis of 2,5-diisopropylpyrazine (B1313309), which is structurally related to the target compound. This synthesis is achieved through the in situ generation of α-amino aldehydes from their Cbz-protected amino acid precursors via hydrogenolysis. rsc.orgresearchgate.net The choice of solvent is critical to facilitate the subsequent dimerization and oxidation steps in a one-pot reaction. rsc.orgresearchgate.net This methodology highlights the viability of an alternative biosynthetic pathway for 2,5-disubstituted pyrazines in nature. rsc.org

Furthermore, enzymatic cascades have been identified in organisms like Pseudomonas fluorescens that produce pyrazines from α-amino acids. nih.gov For instance, the PapD and PapF enzymes work in concert to convert 4-aminophenylalanine into a disubstituted pyrazine. nih.gov PapD, an amino acid C-acetyltransferase, generates an α-aminoketone which then spontaneously condenses to a dihydropyrazine (B8608421). Subsequently, the oxidase PapF oxidizes the dihydropyrazine to the final pyrazine product. nih.gov These enzymatic systems provide a blueprint for developing novel and green synthetic strategies for pyrazine derivatives.

Synthesis Routes from Amino Acid Derivatives

The use of amino acid derivatives as starting materials is a cornerstone for the synthesis of pyrazine rings. This approach leverages the inherent chirality and functionality of amino acids to construct complex pyrazine-containing molecules.

A classical and direct method involves the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. ijbpas.com This reaction, often carried out in a basic methanolic solution, provides a convenient route to pyrazine derivatives with good yields. ijbpas.com Another established method is the self-condensation of two molecules of an α-aminocarbonyl compound to form a 3,6-dihydropyrazine, which is then oxidized to the aromatic pyrazine. ijbpas.com

More sophisticated methods utilize chiral auxiliaries derived from amino acids to control stereochemistry during pyrazine synthesis. The Schöllkopf chiral auxiliary, (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is a prominent example. lmaleidykla.ltresearchgate.netscispace.com This reagent allows for the asymmetric synthesis of α-amino acids, including those with heteroaromatic substituents. lmaleidykla.lt The process involves the lithiation of the auxiliary followed by alkylation with a suitable electrophile. Subsequent hydrolysis then yields the desired α-amino acid ester with high enantiomeric purity. nih.govacs.org This methodology has been successfully applied to the synthesis of various β-heteroaromatic-substituted alanines. lmaleidykla.lt

The following table summarizes key aspects of these synthesis routes:

| Synthesis Route | Precursors | Key Features |

| Biomimetic Dimerization | α-Amino aldehydes (from Cbz-protected amino acids) | One-pot hydrogenolysis, dimerization, and oxidation. rsc.orgresearchgate.net |

| Enzymatic Cascade | α-Amino acids | Utilizes enzymes like acetyltransferases and oxidases. nih.gov |

| Condensation | α-Amino acid amides and 1,2-dicarbonyls | Direct and convenient method. ijbpas.com |

| Self-Condensation | α-Aminocarbonyl compounds | Forms a dihydropyrazine intermediate. ijbpas.com |

| Schöllkopf Auxiliary | (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine and electrophiles | Stereoselective synthesis of α-amino acids. lmaleidykla.ltscispace.com |

Targeted Synthesis of 2-Chloro-6-isopropylpyrazine and Analogues

The specific synthesis of this compound involves the strategic introduction of the chloro and isopropyl substituents onto the pyrazine core. This is typically achieved through the functionalization of a pre-existing pyrazine ring.

Precursor Compounds and Reaction Conditions

A common precursor for the synthesis of this compound is 2,6-dichloropyrazine (B21018). google.com The synthesis proceeds in a two-step sequence. First, one of the chloro groups is selectively substituted, followed by the introduction of the isopropyl group.

In the initial step, 2,6-dichloropyrazine is reacted with 2-isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and a base like sodium carbonate. google.com This Suzuki coupling reaction introduces an isopropenyl group at one of the chloro positions, yielding 2-chloro-6-isopropenylpyrazine. google.com

The subsequent step involves the reduction of the isopropenyl group to an isopropyl group. This is typically achieved through catalytic hydrogenation using palladium on activated carbon as the catalyst under a hydrogen atmosphere. google.com The reaction is usually carried out in a solvent like ethyl acetate. google.com

An alternative approach involves the reaction of 2,6-dichloropyrazine with a source of the isopropyl group, though this is less commonly described for this specific target.

The following table outlines the typical reaction sequence:

| Step | Reactants | Reagents | Product |

| 1. Suzuki Coupling | 2,6-Dichloropyrazine, 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Sodium Carbonate | 2-Chloro-6-isopropenylpyrazine |

| 2. Hydrogenation | 2-Chloro-6-isopropenylpyrazine | Palladium on Carbon, Hydrogen | This compound |

Stereoselective Synthesis Utilizing Chiral Auxiliaries

For the synthesis of chiral analogues of this compound, particularly those containing a chiral center attached to the pyrazine ring, the use of chiral auxiliaries is a powerful strategy. osi.lv The Schöllkopf bislactim ether method is a well-established and highly efficient route for the asymmetric synthesis of novel α-amino acids. lmaleidykla.lt

This methodology employs a chiral auxiliary, such as (2S)- or (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, to direct the stereoselective alkylation at the carbon adjacent to the nitrogen atoms. scispace.comlmaleidykla.lt The process begins with the deprotonation of the chiral auxiliary with a strong base like n-butyllithium at low temperatures to form a lithiated intermediate. scispace.comnih.gov This intermediate then reacts with an electrophile, for instance, a halide derivative of the desired pyrazine analogue. lmaleidykla.lt

The alkylation proceeds with high diastereoselectivity, leading to the formation of a new stereocenter with a predictable configuration. researchgate.net The chiral auxiliary can then be removed by mild acid hydrolysis to afford the desired α-amino acid ester in high enantiomeric excess. nih.govacs.org This approach has been widely used for the synthesis of conformationally constrained and unnatural α-amino acids. lmaleidykla.ltlmaleidykla.lt

Chemical Reactivity and Transformations of this compound

The chemical reactivity of this compound is primarily dictated by the pyrazine ring's electron-deficient nature and the presence of the reactive chloro substituent. The pyrazine ring itself is less basic than pyridine (B92270) due to the electron-withdrawing effect of the two para-disposed nitrogen atoms. ijbpas.com

The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of a variety of functional groups at this position. For instance, it can react with amines, alcohols, and other nucleophiles, often under basic conditions or with metal catalysis, to yield substituted pyrazine derivatives. google.comresearchgate.net

The isopropyl group is generally less reactive but can influence the reactivity of the pyrazine ring through its electron-donating inductive effect. It can also be a site for radical halogenation under specific conditions, although this is less common.

The pyrazine nitrogen atoms can be quaternized or oxidized. For example, reaction with an oxidizing agent can lead to the corresponding pyrazine N-oxide.

The combination of the chloro and isopropyl groups on the pyrazine scaffold provides a versatile platform for further chemical modifications, enabling the synthesis of a wide range of derivatives with potential applications in various fields of chemistry.

Nucleophilic Substitution Reactions at the Chloro Position

The chlorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the two ring nitrogen atoms. beilstein-journals.org This allows for the displacement of the chloride ion by a wide range of nucleophiles, providing a versatile method for introducing new functional groups onto the pyrazine core. chemicalbook.comresearchgate.net These reactions typically proceed under conditions that may require heating, but can also be facilitated by catalysis or microwave irradiation. researchgate.net Common nucleophiles employed in these reactions include amines, alkoxides, and sulfur-based nucleophiles.

The reaction with amines, or amination, leads to the formation of 2-amino-6-isopropylpyrazine derivatives. Similarly, reaction with alkoxides results in the corresponding 2-alkoxy-6-isopropylpyrazines. nih.gov These substitution reactions are fundamental for building more complex molecules from the chloropyrazine starting material.

| Starting Material | Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloropyrazine | Primary/Secondary Amines | KF in water | 2-Aminopyrazine Derivatives | researchgate.net |

| 2,3-Dichloropyrazine | 2-(Methoxymethyl)piperidine | Base (e.g., K2CO3), Solvent (e.g., DMF) | 2-Chloro-3-(2-(methoxymethyl)piperidin-1-yl)pyrazine | |

| 2-Chloro-3-cyanopyridines (analogue) | Thiourea | Refluxing butanol | 3-Cyanopyridinethiones | beilstein-journals.org |

Oxidative Transformations and Pyrazine N-Oxide Formation

The nitrogen atoms in the pyrazine ring can be oxidized to form pyrazine N-oxides. e-bookshelf.desigmaaldrich.com This transformation modifies the electronic properties of the ring, influencing its reactivity in subsequent reactions. For substituted chloropyrazines, oxidation can lead to the formation of different N-oxide isomers. In the case of this compound, oxidation would yield either the 1-oxide or the 4-oxide.

Various oxidizing agents can be employed for this purpose, including peroxy acids like m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide, sodium perborate, and Oxone. researchgate.netorganic-chemistry.org The choice of reagent and reaction conditions can influence the outcome and yield of the N-oxidation. organic-chemistry.org Research on closely related compounds, such as chloro-isopropyl-isobutylpyrazines, has demonstrated that these molecules can be successfully oxidized to their corresponding N-oxides, which then serve as intermediates for the synthesis of other derivatives. researchgate.netjst.go.jp

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Mono-chloropyrazines (e.g., 2-chloro-3-isobutyl-6-isopropylpyrazine) | Not specified, general oxidation | Corresponding Pyrazine N-Oxides | researchgate.netjst.go.jp |

| Nitrogen Heterocycles (General) | Sodium Percarbonate / Rhenium catalyst | N-Oxides | organic-chemistry.org |

| Nitrogen Heterocycles (General) | Sodium Perborate in Acetic Acid | N-Oxides | organic-chemistry.org |

| Thieno[b]-2,5-naphthyridines (analogue) | m-Chloroperbenzoic acid (m-CPBA) | N-Oxides | researchgate.net |

Derivatization via Functional Group Interconversions

The products obtained from nucleophilic substitution and oxidation reactions of this compound can undergo further transformations, known as functional group interconversions (FGI). These reactions are crucial for elaborating the molecular structure and accessing a wider range of derivatives.

An example of this strategy involves the conversion of chloro-alkylpyrazine N-oxides into other substituted pyrazine oxides. researchgate.netjst.go.jp In a documented synthesis, oxidized mono-chloropyrazines were converted to hydrazino compounds, which were then transformed into 2-isobutyl-5-isopropylpyrazine 1- and 4-oxides. researchgate.netjst.go.jp This multi-step sequence highlights how an initial oxidation enables subsequent derivatization that would be difficult to achieve directly from the chloropyrazine. Another common FGI is the deoxygenation of a pyrazine N-oxide to revert to the parent pyrazine, which can be useful as a protecting group strategy or to restore the original ring reactivity. e-bookshelf.de Similarly, a functional group introduced by nucleophilic substitution, such as an amino group, can be further acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. prepchem.com

| Starting Derivative | Reagents/Conditions | Transformation | Final Product | Reference |

|---|---|---|---|---|

| Oxidized Mono-chloropyrazines | Hydrazine, followed by further reaction | Chloro → N-Oxide → Hydrazino → Alkyl | 2-Isobutyl-5-isopropylpyrazine 1- and 4-oxides | researchgate.netjst.go.jp |

| Alkylpyrazine N-Oxides (General) | Deoxygenating agents (e.g., PCl3) | N-Oxide Deoxygenation | Alkylpyrazines | e-bookshelf.de |

| 2-Amino-6-trifluoromethylpyrazine (analogue) | Acylating agent (e.g., Acetic Anhydride) | N-Acylation | 2-Acetamido-6-trifluoromethylpyrazine | prepchem.com |

Elucidation of Natural Occurrence, Biosynthesis, and Formation Pathways

Occurrence of Pyrazines in Biological Systems

Pyrazines are a class of aromatic heterocyclic compounds that are widely distributed in nature. researchgate.netnih.gov They are significant contributors to the aroma and flavor of many foods and are also involved in biological signaling. researchgate.netresearchgate.net

Microbial Origin and Metabolism

Microorganisms are primary producers of a diverse array of pyrazines. nih.govresearchgate.net Various bacterial species are known to synthesize and, in some cases, degrade these compounds as part of their metabolism. nih.govresearchgate.net Prominent among these are species from the genera Bacillus, Pseudomonas, Corynebacterium, and Paenibacillus. researchgate.netoup.com For instance, Bacillus subtilis, a bacterium commonly found in fermented foods like natto, can produce a range of alkylpyrazines. Similarly, Pseudomonas perolens has been identified as a producer of 2-methoxy-3-isopropylpyrazine. oup.comacs.org Myxobacteria are also known to release isopropylpyrazines. researchgate.net The production of pyrazines by microorganisms can be influenced by the composition of the growth medium, suggesting that the availability of specific precursors is a key factor. While some pyrazine (B50134) formation is directly enzymatic, it is also hypothesized that much of it in microbial cultures occurs through non-enzymatic, spontaneous chemical reactions. researchgate.net Fungi, including various Penicillium species, have also been shown to produce pyrazines, particularly methoxypyrazines, which are noted for their high-impact aromas.

Presence in Plant and Animal Metabolomes

Pyrazines are also prevalent metabolites in the plant and animal kingdoms. researchgate.netresearchgate.net In plants, they are recognized as key aroma compounds in a variety of raw vegetables. thegoodscentscompany.com For example, 2-methoxy-3-isobutylpyrazine is a characteristic scent of bell peppers, while a mixture of isopropylpyrazine isomers is found in potatoes. thegoodscentscompany.com

In the animal kingdom, pyrazines often function as semiochemicals, particularly as alarm or trail pheromones in insects. researchgate.net Various ant species utilize alkylpyrazines for chemical communication. researchgate.net

Biosynthetic Pathways of Isopropylpyrazines in Microorganisms

The biosynthesis of the pyrazine ring and its various substitutions is a complex process involving both enzymatic and non-enzymatic steps, starting from common metabolic precursors.

Identification of Metabolic Precursors (e.g., amino acids, sugars)

The building blocks for most naturally occurring pyrazines are derived from primary metabolism, principally from amino acids and sugars. researchgate.netmdpi.com For isopropyl-substituted pyrazines, the amino acid valine is a key precursor. oup.comoup.comresearchgate.net Studies using isotopically labeled compounds have confirmed that the isopropyl group and parts of the pyrazine ring are derived from valine. oup.comresearchgate.net Other branched-chain amino acids like leucine (B10760876) and isoleucine serve as precursors for isobutyl- and sec-butyl-substituted pyrazines, respectively. oup.comoup.com

In the formation of other alkylpyrazines, amino acids such as threonine and serine are crucial. mdpi.com Sugars, like glucose, often provide the necessary carbon backbones for other precursors involved in the reaction pathways. mdpi.com

Table 1: Key Precursors in the Biosynthesis of Various Pyrazines

| Pyrazine Type | Primary Amino Acid Precursor(s) | Other Precursors | Reference(s) |

|---|---|---|---|

| Isopropylpyrazines | Valine | Glycine | oup.comresearchgate.net |

| Isobutylpyrazines | Leucine | Glyoxal, Glycine | oup.comoup.com |

| sec-Butylpyrazines | Isoleucine | Glyoxal | oup.com |

| Dimethylpyrazines | Threonine | - | mdpi.com |

| Tetramethylpyrazine | - | Glucose, Dipeptides | mdpi.com |

Enzymatic Mechanisms and Catalysis in Pyrazine Biogenesis

The biosynthesis of pyrazines involves specific enzymatic transformations of the initial precursors. A proposed pathway for the formation of 2,5-diisopropylpyrazine (B1313309) in myxobacteria involves the enzymatic reduction of the amino acid valine to its corresponding α-amino aldehyde, valine aldehyde. researchgate.net This step is catalyzed by reductase enzymes. nih.gov

In some Pseudomonas species, nonribosomal peptide synthetase (NRPS) machinery plays a role. nih.gov These large enzyme complexes can activate amino acids and catalyze their reductive release as amino aldehydes, which are key intermediates for pyrazine formation. nih.gov For other pyrazines, like 2,5-dimethylpyrazine (B89654) produced by Bacillus subtilis, the enzyme L-threonine-3-dehydrogenase (TDH) is crucial. It catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate, an unstable intermediate that feeds into the pyrazine formation pathway. mdpi.com

Non-Enzymatic Pyrazine Formation in Microbial Cultures

Following the initial enzymatic steps, the formation of the final pyrazine ring often proceeds through spontaneous, non-enzymatic reactions. mdpi.com A key proposed mechanism for 2,5-disubstituted pyrazines is the dimerization of two α-amino aldehyde molecules (e.g., two molecules of valine aldehyde) to form a dihydropyrazine (B8608421) intermediate. researchgate.netresearchgate.net This dihydropyrazine then undergoes spontaneous oxidation in the environment to form the stable, aromatic pyrazine ring. researchgate.netresearchgate.net The formation of asymmetrically substituted pyrazines, such as 2,6-diisopropylpyrazine, is thought to occur via an isomerization step during the initial condensation of the two amino aldehyde molecules. researchgate.net

These non-enzymatic steps are often pH-dependent and are a common feature in pathways that also involve enzymatic catalysis, highlighting the hybrid chemo-enzymatic nature of pyrazine biogenesis in living systems. mdpi.comnih.gov Additionally, pyrazines can be formed in heated environments through the Maillard reaction, which involves the non-enzymatic reaction between amino acids and reducing sugars. researchgate.netmdpi.comresearchgate.net

Formation Mechanisms of Pyrazines in Thermally Processed Food Systems

Role of Maillard Reactions in Pyrazine Generation

The Maillard reaction is a non-enzymatic browning process that is central to the formation of most pyrazines found in cooked food. wikipedia.org This complex cascade of reactions occurs between the amino group of amino acids, peptides, or proteins and the carbonyl group of reducing sugars. wikipedia.orgkosfaj.org The reaction proceeds through several stages, beginning with the condensation of the sugar and amino acid, followed by rearrangements and degradations that produce a pool of reactive intermediates. mdpi.comlatu.org.uy

Key steps leading to pyrazine formation include:

Strecker Degradation : This reaction involves the interaction of α-dicarbonyl compounds (formed from sugar degradation) with amino acids. wikipedia.org This process generates Strecker aldehydes, which contribute to the food's aroma, and α-aminoketones, which are crucial precursors for the pyrazine ring. uliege.be

Condensation of α-aminoketones : Two molecules of an α-aminoketone can condense to form a dihydropyrazine intermediate.

Oxidation : The dihydropyrazine is then oxidized to form a stable, aromatic pyrazine ring. uliege.be

The specific type of amino acid and sugar involved in the reaction directly influences the substitution pattern on the resulting pyrazine molecule. kosfaj.org For instance, the isopropyl group in a compound like 2-chloro-6-isopropylpyrazine would likely originate from branched-chain amino acids such as valine or leucine. oup.comresearchgate.net The formation of 2,5-diisopropylpyrazine, for example, has been proposed to occur via the dimerization of valinal, an aldehyde derived from the amino acid valine. researchgate.net

While the Maillard reaction is the primary pathway, some bacteria, including species of Bacillus and Corynebacterium, are also capable of producing alkylpyrazines through their metabolic processes. oup.comresearchgate.net

Influence of Thermal Parameters on Pyrazine Profiling

The profile and concentration of pyrazines formed during food processing are highly dependent on thermal parameters such as temperature, time, and pH. researchgate.netacs.org

Temperature and Time: Higher temperatures generally accelerate the Maillard reaction, leading to an increased production of pyrazines. mdpi.com For example, studies on glucose-glycine model systems have shown that the reaction rate can increase three- to five-fold for every 10°C rise in temperature, with a maximum rate observed around 120°C. mdpi.com In roasted products, temperatures between 120°C and 150°C are most effective for pyrazine generation. researchgate.net However, extremely high temperatures or prolonged heating can lead to the degradation of these compounds and the formation of other, potentially undesirable, substances. nih.govmdpi.com

pH Level: The pH of the food matrix significantly impacts the reaction pathways. An alkaline environment (higher pH) generally favors the formation of nitrogen-containing heterocyclic compounds, including pyrazines. mdpi.commdpi.com In model systems, increasing the pH from acidic to alkaline shifts the balance of volatile compounds produced, with low pH favoring the creation of furans and high pH promoting pyrazine synthesis. researchgate.net For instance, in roasted sunflower seeds, increasing the pH from 4 to 9 significantly enhanced the formation of various pyrazine compounds. mdpi.com

The following table summarizes the impact of thermal parameters on pyrazine formation based on findings from various model systems and food products.

| Parameter | Condition | Effect on Pyrazine Formation | Food System/Model | Citation |

| Temperature | Increasing from 100°C to 120°C | Decreased reaction rate below 100°C and above 120°C; maximum rate at 120°C. | Glucose-glycine model | mdpi.com |

| Increasing from 120°C to 140°C | Increased concentration of pyrazines. | Roasted cocoa powder | mdpi.com | |

| pH | Increasing from 5 to 9 | Favored formation of pyrazines over furans. | Enzymatically hydrolysed quinoa protein-xylose model | researchgate.net |

| Increasing from 4 to 9 | Significantly increased formation of 2-methylpyrazine, dimethylpyrazines, etc. | Roasted sunflower seeds | mdpi.com | |

| Alkaline vs. Acidic | An alkaline environment favors the production of nitrogen-containing heterocyclics like pyrazines. | General Maillard reaction | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Precursor Reactivity in Food Matrices

The specific types and concentrations of precursors—namely amino acids, reducing sugars, and other reactive compounds—present in a food determine the specific pyrazine profile of the final product. mdpi.com

Amino Acids: The side chain of the amino acid is a primary determinant of the alkyl substituents on the pyrazine ring. Branched-chain amino acids like valine, leucine, and isoleucine are known precursors to isopropyl- and isobutyl-substituted pyrazines. oup.comresearchgate.net For example, 2-methoxy-3-isopropylpyrazine, which imparts a characteristic earthy or pea-like aroma, is found in potatoes, peas, and bell peppers and is biosynthesized from valine. nbu.ac.inoup.comorgprints.org Lysine has been shown to be one of the most reactive amino acids, yielding high amounts of alkylpyrazines in dry-roasting model systems. researchgate.net

Other Precursors: The presence of other compounds in the food matrix can also influence pyrazine formation. For the formation of a chlorinated compound like this compound, a source of chlorine would be necessary. While this is not a typical product of the Maillard reaction under normal food processing conditions, the presence of chlorinated compounds in the reaction environment could theoretically lead to the formation of chlorinated pyrazines, though this is not well-documented in food chemistry literature. Lipids and their oxidation products can also interact with Maillard reaction intermediates, further diversifying the range of volatile compounds formed. orgprints.org

The table below illustrates how different precursors influence the formation of specific pyrazines in various model systems.

| Amino Acid(s) | Sugar(s) | Major Pyrazines Formed | Model System | Citation |

| Leucine | Rhamnose | High amounts of 2-isoamyl-6-methylpyrazine | Leucine-rhamnose model | mdpi.com |

| Glycine, Alanine, Serine | Various | High production of 2,5-dimethylpyrazine and trimethylpyrazine | Amino acid-sugar models | mdpi.com |

| Lysine | Ascorbic Acid | Highest amounts of various alkylpyrazines compared to other amino acids | Ascorbic acid-amino acid model | researchgate.net |

| Valine | Glyoxal/Glyoxylic acid | 2-methoxy-3-isopropylpyrazine | Biosynthesis pathway proposal | oup.com |

| Leucine | Glyoxal/Glyoxylic acid | 2-methoxy-3-isobutylpyrazine | Biosynthesis pathway proposal | oup.com |

This table is interactive. Click on the headers to sort the data.

Metabolic Fate and Biotransformation of Pyrazine Compounds

Microbial Degradation and Bioconversion Pathways of Pyrazines

Microorganisms play a significant role in the environmental fate of pyrazines, utilizing them in their metabolic processes. researchgate.net Several bacterial strains have demonstrated the ability to degrade and transform these compounds. researchgate.net

A number of bacteria are capable of utilizing pyrazine (B50134) derivatives as their sole source of carbon and/or nitrogen for growth. tandfonline.com This ability is crucial for the bioremediation of environments contaminated with these heterocyclic compounds. nih.gov For instance, bacteria have been isolated that can grow on various substituted pyrazines as their only source of carbon and energy. researchgate.net

Research has identified specific microorganisms with these capabilities. A notable example is Mycobacterium sp. strain DM-11, which can utilize 2,3-diethyl-5-methylpyrazine (B150936) as its sole carbon and energy source. nih.gov This strain was also shown to grow on other alkylpyrazines, such as 2-ethyl-5(6)-methylpyrazine (B1368701) (EMP) and 2,3,5-trimethylpyrazine (B81540) (TMP), using them as the exclusive source of carbon, nitrogen, and energy. nih.gov Similarly, the reduction in tetramethylpyrazine levels during certain fermentation processes by lactic acid bacteria has been attributed to the utilization of this compound as a carbon and nitrogen source. researchgate.net The ability of microbes to use pyrazines highlights their role in the natural cycling and degradation of these compounds.

Table 1: Examples of Microbial Utilization of Pyrazine Compounds

| Microorganism Strain | Pyrazine Compound Utilized | Metabolic Use |

|---|---|---|

| Mycobacterium sp. DM-11 | 2,3-diethyl-5-methylpyrazine | Sole carbon and energy source |

| Mycobacterium sp. DM-11 | 2-ethyl-5(6)-methylpyrazine (EMP) | Sole carbon, nitrogen, and energy source |

| Mycobacterium sp. DM-11 | 2,3,5-trimethylpyrazine (TMP) | Sole carbon, nitrogen, and energy source |

| Lactic acid bacteria | Tetramethylpyrazine (TMP) | Carbon and nitrogen source |

| Arthrobacter sp. 68b | Pyridine (B92270), 2-methylpyridine | Sole carbon source |

The microbial breakdown of the pyrazine ring is an enzymatic process. The initial step often involves the oxidative cleavage of the heterocyclic ring. While the specific enzymes for every pyrazine derivative are not fully elucidated, research on related N-heterocyclic compounds provides insight into the catabolic machinery. asm.org

Monooxygenases are key enzymes in this process. For example, a tetramethylpyrazine monooxygenase has been identified that cleaves the pyrazine ring between the C-2 and C-3 positions. asm.org In a similar process observed in pyridine degradation by Arthrobacter sp., a two-component flavin-dependent monooxygenase system, encoded by the pyrA and pyrE genes, catalyzes the direct oxidative cleavage of the ring. asm.org This initial attack does not require prior reduction or hydroxylation of the ring, representing an efficient catabolic strategy. asm.org

Following the initial ring cleavage, other enzymes process the resulting linear intermediates. In the pyridine pathway, these include dehydrogenases and amidohydrolases that ultimately break down the molecule into central metabolic intermediates like succinic acid. asm.org In Pseudomonas fluorescens, a different enzymatic cascade involving a novel amino acid C-acetyltransferase (PapD) and an oxidase (PapF) is used to synthesize certain monocyclic pyrazines from amino acid precursors, demonstrating the diverse enzymatic strategies bacteria employ for pyrazine metabolism. researchgate.net Lipases have also been utilized in vitro for the synthesis of pyrazinamide (B1679903) derivatives, showcasing the catalytic versatility of enzymes in pyrazine biotransformation. researchgate.net

Table 2: Enzymatic Systems in the Metabolism of Pyrazines and Related Heterocycles

| Enzyme/System | Organism/Source | Function |

|---|---|---|

| Tetramethylpyrazine monooxygenase | Not specified | Cleavage of pyrazine ring |

| Pyridine monooxygenase (PyrA/PyrE) | Arthrobacter sp. | Oxidative cleavage of pyridine ring |

| (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase (PyrB) | Arthrobacter sp. | Degradation of pyridine cleavage product |

| Amidohydrolase (PyrC) | Arthrobacter sp. | Hydrolysis in pyridine degradation pathway |

| Succinate semialdehyde dehydrogenase (PyrD) | Arthrobacter sp. | Final step to produce succinic acid |

| PapD (amino acid C-acetyltransferase) & PapF (oxidase) | Pseudomonas fluorescens | Biosynthesis of monocyclic pyrazines |

| Lipozyme® TL IM | Thermomyces lanuginosus | In vitro synthesis of pyrazinamide derivatives |

Microbial Utilization as Carbon and Nitrogen Sources

Mammalian Metabolic Reactions of Pyrazines (Excluding Clinical Outcomes)

In mammalian systems, pyrazines undergo metabolic transformations primarily in the liver. inchem.org Unlike microbial catabolism, mammalian metabolism typically does not involve the cleavage of the pyrazine ring itself. researchgate.net Instead, the body modifies the compound to facilitate its excretion.

The main metabolic reactions are side-chain oxidation and ring hydroxylation. inchem.org Ring hydroxylation is a common pathway catalyzed by molybdenum hydroxylases, specifically xanthine (B1682287) oxidase and aldehyde oxidase, which are located in the cytosol of liver cells. inchem.org These enzymes introduce a hydroxyl group onto the pyrazine ring, increasing its polarity. inchem.org

Following hydroxylation or side-chain oxidation, the resulting metabolites are often conjugated with endogenous molecules like glucuronic acid or glutathione. researchgate.net This conjugation step further increases water solubility and prepares the compound for elimination from the body via the urine. researchgate.netinchem.org

Another major enzymatic system involved in pyrazine metabolism is the cytochrome P450 (CYP) family of enzymes. nih.gov Studies on 2-(allylthio)pyrazine (B1227732) in rats have shown that its clearance is significantly affected by the activity of CYP isozymes. Pre-treatment with inducers of specific CYP families, such as phenobarbital (B1680315) (inducer of CYP2B, 2C, and 3A families) and 3-methylcholanthrene (B14862) (inducer of CYP1A and 2A families), led to faster metabolism of the pyrazine compound. nih.gov This indicates that members of the CYP1A, CYP2B, CYP2C, and CYP3A subfamilies are involved in the biotransformation of pyrazine derivatives in mammals. nih.gov

Table 3: Key Enzymes in Mammalian Metabolism of Pyrazines

| Enzyme Family | Specific Enzyme | Location | Metabolic Reaction |

|---|---|---|---|

| Molybdenum Hydroxylases | Xanthine Oxidase | Cytosol (primarily liver) | Ring Hydroxylation |

| Molybdenum Hydroxylases | Aldehyde Oxidase | Cytosol (primarily liver) | Ring Hydroxylation |

| Cytochrome P450 | CYP1A subfamily | Liver | Oxidation |

| Cytochrome P450 | CYP2A subfamily | Liver | Oxidation |

| Cytochrome P450 | CYP2B subfamily | Liver | Oxidation |

| Cytochrome P450 | CYP2C subfamily | Liver | Oxidation |

| Cytochrome P450 | CYP3A subfamily | Liver | Oxidation |

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Pyrazine (B50134) Analysis

Chromatography is a fundamental technique for the separation of volatile and semi-volatile compounds like pyrazines from intricate mixtures. Gas chromatography and high-performance liquid chromatography are the principal methods utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of pyrazines due to its high resolution and sensitivity. nih.gov The technique is widely applied for the characterization of alkylpyrazines. researchgate.net In a typical GC-MS setup, a capillary column, such as one coated with a polar stationary phase like Stabilwax-DA or a non-polar phase like HP-5MS, is used for separation. google.comresearchgate.net The oven temperature is programmed to ramp up, ensuring the sequential elution of compounds based on their boiling points and interaction with the stationary phase. For instance, a common temperature program might start at 40°C and increase to 240°C. google.com

Headspace solid-phase microextraction (HS-SPME) is frequently employed as a sample preparation technique to extract and concentrate volatile pyrazines from the sample matrix before their introduction into the GC-MS system. researchgate.netccspublishing.org.cn Fibers coated with materials like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) have shown high efficiency in extracting a broad range of volatile compounds, including pyrazines. researchgate.netccspublishing.org.cn

Following separation by GC, the eluted compounds are ionized, commonly by electron impact (EI), and the resulting ions are analyzed by a mass spectrometer. The mass spectrum provides a unique fingerprint for each compound, allowing for its identification. nih.gov

Table 1: Illustrative GC-MS Parameters for Pyrazine Analysis

| Parameter | Value |

| Column | Stabilwax-DA, 60m google.com |

| Injection Mode | Splitless google.com |

| Carrier Gas | Helium google.com |

| Flow Rate | 1.8 ml/min google.com |

| Inlet Temperature | 250°C google.com |

| Oven Program | 40°C (2 min), then 3°C/min to 240°C (1 min) google.com |

| Mass Spectrometer | Electron Impact (EI), 70eV google.com |

| Scan Range | 50-550 amu google.com |

Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) for Complex Mixtures

For exceptionally complex samples where one-dimensional GC may not provide sufficient resolution, two-dimensional gas chromatography (GCxGC) offers enhanced separation power. vscht.czchromatographyonline.com In GCxGC, two columns with different stationary phases are coupled, providing an orthogonal separation mechanism. spectroscopyonline.com This technique is particularly powerful for the analysis of complex volatile mixtures found in food and environmental samples. nih.gov

When coupled with a time-of-flight mass spectrometer (TOFMS), GCxGC provides high-speed data acquisition, which is essential for the narrow peaks produced in the second dimension. chromatographyonline.comnih.gov The high sensitivity and resolving power of GCxGC-TOFMS allow for the detection and identification of trace-level compounds in highly complex matrices. vscht.czresearchgate.net This method has been successfully used to create detailed volatile fingerprints of various products, aiding in quality control and defect identification. spectroscopyonline.comuliege.be The use of advanced data analysis techniques, such as chemometrics, can further aid in differentiating between samples based on their volatile profiles. nih.gov

High-Performance Liquid Chromatography (HPLC) for Pyrazine Separation

While GC-based methods are prevalent for volatile pyrazines, high-performance liquid chromatography (HPLC) serves as a valuable alternative, particularly for less volatile or thermally labile pyrazine derivatives. tut.ac.jp Reversed-phase HPLC, using columns like C18, is a common approach for separating pyrazines. tut.ac.jpoup.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. tut.ac.jpsielc.com

For detection, a photodiode array (PDA) detector can be used, or the HPLC system can be coupled to a mass spectrometer (LC-MS) for enhanced sensitivity and structural confirmation. tut.ac.jpnih.gov The choice of mobile phase can be adjusted to be compatible with mass spectrometry, for example, by using formic acid instead of phosphoric acid. sielc.com HPLC has been successfully applied to the separation of various pyrazine compounds, including isomers. nih.gov

Table 2: Example HPLC Conditions for Pyrazine Separation

| Parameter | Value |

| Column | C18 tut.ac.jp |

| Mobile Phase | Acetonitrile/Water tut.ac.jp |

| Flow Rate | 0.6 mL/min tut.ac.jp |

| Detection | Photodiode Array (PDA) tut.ac.jp |

Mass Spectrometry for Structural Elucidation and Trace Detection

Mass spectrometry is an indispensable tool for the analysis of 2-chloro-6-isopropylpyrazine, providing crucial information for its structural elucidation and enabling its detection at very low concentrations.

Ionization Techniques and Fragmentation Patterns

Electron impact (EI) is a common ionization technique used in GC-MS for the analysis of pyrazines. google.com In EI, high-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is characteristic of the compound's structure. libretexts.orgarizona.edu The fragmentation pattern of pyrazines often involves the cleavage of alkyl side chains. libretexts.orgwhitman.edu For halogenated compounds like this compound, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak in the mass spectrum, aiding in its identification. miamioh.edu

Electrospray ionization (ESI) is a softer ionization technique often used in LC-MS. conicet.gov.ar ESI is particularly useful for analyzing polar and less volatile compounds and can be used to study metal complexes of pyrazines. conicet.gov.arnih.gov

Selected Ion Monitoring (SIM) for Enhanced Sensitivity

For trace-level detection of specific compounds, selected ion monitoring (SIM) is a highly effective mass spectrometric technique. scioninstruments.comwikipedia.org In SIM mode, the mass spectrometer is set to detect only a few specific m/z values that are characteristic of the target analyte, rather than scanning the entire mass range. scioninstruments.comtaylorandfrancis.com This targeted approach significantly increases the signal-to-noise ratio, leading to much lower detection limits. scioninstruments.com SIM is widely used in quantitative analysis to achieve high sensitivity and selectivity, especially in complex matrices where background interference can be a problem. chromatographyonline.comacs.org This method has been successfully used for the trace analysis of pyrazines in various samples. google.comopenagrar.de

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. universalclass.com

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the pyrazine ring and the protons of the isopropyl group. The aromatic protons would appear in the downfield region, typically between 8.0 and 8.5 ppm, with their exact chemical shift influenced by the electron-withdrawing chloro-substituent. The isopropyl group would present as a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom. The carbons of the pyrazine ring would resonate at the lower field (higher ppm values) due to their aromaticity and the influence of the nitrogen and chlorine atoms. The carbons of the isopropyl group would appear at the higher field (lower ppm values).

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. nih.gov For this compound, the IR spectrum would exhibit characteristic absorption bands. The C=N stretching vibrations of the pyrazine ring are expected in the 1500-1600 cm⁻¹ region. Aromatic C-H stretching would appear above 3000 cm⁻¹, while the C-Cl stretch would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. universalclass.comyoutube.com

Table 1: Predicted NMR and IR Spectral Data for this compound

| Technique | Structural Unit | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons (ring CH) | δ 8.0 - 8.5 ppm |

| Isopropyl Methine (CH) | Septet | |

| Isopropyl Methyl (CH₃) | Doublet | |

| ¹³C NMR | Pyrazine Ring Carbons | δ 140 - 160 ppm |

| Isopropyl Methine Carbon | ~δ 30 - 40 ppm | |

| Isopropyl Methyl Carbons | ~δ 20 - 25 ppm | |

| IR Spectroscopy | Aromatic C-H Stretch | >3000 cm⁻¹ |

| C=N Stretch (Pyrazine Ring) | 1500 - 1600 cm⁻¹ | |

| C-Cl Stretch | 600 - 800 cm⁻¹ |

Note: The data in this table are predicted values based on spectroscopic principles and data for analogous compounds.

Optimized Sample Preparation and Extraction Techniques

Effective sample preparation is critical for isolating pyrazines from complex matrices and concentrating them for analysis. The choice of extraction method depends on the sample type, the volatility of the target pyrazine, and the desired sensitivity.

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used technique for the extraction of volatile and semi-volatile compounds like pyrazines from various samples, including food and beverages. scispace.comnih.gov It is a solvent-free, simple, and rapid method. mdpi.com The technique involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. Volatile analytes partition between the sample matrix, the headspace, and the fiber coating. mdpi.com

The efficiency of SPME is influenced by several factors, including the type of fiber coating, extraction temperature, and extraction time. nih.gov For pyrazine analysis, a triphasic fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often preferred due to its high extraction efficiency for a broad range of volatile compounds. nih.govnih.govresearchgate.net Optimization of extraction conditions is crucial to maximize sensitivity and accuracy. nih.gov

Table 2: Examples of Optimized HS-SPME Conditions for Pyrazine Analysis

| Fiber Coating | Sample Matrix | Extraction Temperature | Extraction Time | Source |

| 50/30 µm DVB/CAR/PDMS | Yeast Extract | 60°C - 80°C | 30 - 50 min | nih.gov |

| 50/30 µm DVB/CAR/PDMS | Peanut Oil | 60°C | 50 min | nih.gov |

| 75 µm Carboxen-PDMS | Beer | 50°C | 40 min | google.com |

| PDMS/DVB/CAR | Flavor-enhanced Oils | 50°C | 50 min | mdpi.com |

Liquid-Liquid Extraction (LLE) is a conventional method used for isolating pyrazines, particularly from aqueous or liquid samples. researchgate.netoup.com This technique involves partitioning the target compounds between the sample solution and an immiscible organic solvent. The choice of solvent is critical; common solvents include diethyl ether, hexane, methyl-t-butyl ether (MTBE), and ethyl acetate. researchgate.netnih.gov

Effective LLE of pyrazines from an aqueous solution often requires multiple extractions with fresh solvent to ensure high recovery. researchgate.netoup.com The pH of the aqueous phase can also be manipulated to improve extraction efficiency. For instance, in the analysis of Chinese liquors, the sample was first acidified and extracted to remove acidic and neutral compounds, then made basic (pH 10) before extracting the pyrazines with diethyl ether. nih.gov While effective, LLE can be time-consuming and uses significant amounts of organic solvents, which poses health and environmental concerns. google.com

Solid-Phase Microextraction (SPME) for Volatile Pyrazines

Method Validation for Quantitative Analysis of Pyrazines

To ensure the reliability and accuracy of quantitative results, analytical methods for pyrazine determination must be thoroughly validated. sphinxsai.com Validation involves assessing several key performance characteristics according to established guidelines, such as those from the International Council for Harmonisation (ICH). sphinxsai.com

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. It is typically expressed by the coefficient of determination (R²). For pyrazine analysis, R² values are generally expected to be greater than 0.99. nih.govmdpi.comsciopen.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com For pyrazines in oils analyzed by MHS-SPME, LODs and LOQs were in the ranges of 2–60 ng/g and 6–180 ng/g, respectively. mdpi.com

Accuracy (Recovery): This assesses the closeness of the measured value to the true value and is often determined through recovery studies on spiked samples. Recoveries for pyrazine analysis are typically aimed to be within 80-120%. Studies have reported recoveries ranging from 81.2% to 108.9% in beer and 91.6% to 109.2% in rapeseed oil. mdpi.comgoogle.com

Precision (Repeatability): This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For pyrazine analysis, RSD values are generally required to be low, often below 16% for intra- and inter-day precision. mdpi.com

Table 3: Summary of Method Validation Parameters for Pyrazine Quantification

| Parameter | Typical Acceptance Criteria / Reported Values | Source |

| Linearity (R²) | > 0.99 | nih.govmdpi.comsciopen.com |

| LOD | ng/g to µg/L range, depending on matrix and method | mdpi.comsciopen.com |

| LOQ | ng/g to µg/L range, depending on matrix and method | mdpi.com |

| Accuracy (Recovery) | 80 - 120% (e.g., 84.4% - 103.9% in Baijiu) | mdpi.comgoogle.commdpi.com |

| Precision (%RSD) | < 15-20% (e.g., < 16% in oils, < 6.4% in Baijiu) | mdpi.commdpi.com |

Contributions to Flavor Chemistry and Aroma Science

Role of Pyrazines in Characteristic Food Aroma Profiles

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are pivotal in the development of characteristic aromas in a wide array of thermally processed foods. These compounds are primarily formed through Maillard reactions, which involve a chemical reaction between amino acids and reducing sugars at elevated temperatures. The specific amino acids and sugars involved, along with the conditions of the reaction such as temperature, pH, and water activity, influence the type and concentration of pyrazines produced, leading to a diverse range of aroma profiles.

Olfactory Perception and Aroma Thresholds of Alkyl- and Methoxypyrazines

The olfactory perception of pyrazines is highly dependent on their molecular structure, specifically the nature and position of the substituent groups on the pyrazine (B50134) ring. Alkylpyrazines, which are characterized by one or more alkyl side chains, are typically described as having nutty, roasted, or cocoa-like aromas. The size and branching of the alkyl group can affect the specific aroma note and its intensity.

Methoxypyrazines, on the other hand, are known for their potent vegetative and earthy aromas. 2-methoxy-3-isopropylpyrazine, for example, is a key aroma compound in green bell peppers and is also responsible for the "green" character in some wines. The odor thresholds of methoxypyrazines are generally much lower than those of alkylpyrazines, meaning they can be detected by the human nose at parts-per-trillion levels. This high potency makes them critical contributors to the aroma of the foods and beverages in which they are present.

Below is a table detailing the aroma descriptors and odor thresholds of selected alkyl- and methoxypyrazines in water.

| Compound Name | Aroma Descriptor | Odor Threshold (in water) |

| 2,3-dimethylpyrazine | Roasted, nutty | 85 ppb |

| 2-ethyl-3,5-dimethylpyrazine (B18607) | Roasted, nutty, earthy | 0.002 ppb |

| 2,3,5-trimethylpyrazine (B81540) | Roasted, nutty, potato-like | 1-4 ppb |

| 2-methoxy-3-isopropylpyrazine | Green bell pepper, earthy | 0.002 ppb |

| 2-methoxy-3-isobutylpyrazine | Green bell pepper | 0.001-0.002 ppb |

Occurrence and Impact of 2-Chloro-6-isopropylpyrazine and Analogues in Specific Food Systems

While extensive research exists on alkyl- and methoxypyrazines, specific data on the occurrence and impact of this compound in food systems is not widely available in scientific literature. However, the study of related pyrazine analogues in various foods can provide insights into its potential role.

Roasted Products (e.g., peanuts)

The characteristic roasted and nutty flavor of peanuts is largely due to the formation of pyrazines during the roasting process. The high temperatures employed in roasting facilitate Maillard reactions between the naturally present amino acids and sugars in the peanuts. Research has identified a complex mixture of pyrazines in roasted peanuts, with alkylpyrazines being the most abundant. For instance, compounds like 2,5-dimethylpyrazine (B89654) and 2-ethyl-3,5-dimethylpyrazine are significant contributors to the desirable roasted peanut aroma. The specific pyrazine profile can be influenced by roasting conditions, with higher temperatures and longer roasting times generally leading to an increase in pyrazine concentrations. While the presence of this compound in roasted peanuts has not been specifically documented, the fundamental chemistry of pyrazine formation in this food matrix is well-established.

Fermented Foods (e.g., natto)

Natto, a traditional Japanese fermented soybean food, possesses a unique and potent aroma in which pyrazines play a crucial role. The fermentation process, carried out by Bacillus subtilis natto, leads to the formation of various volatile compounds, including a number of pyrazines. Tetramethylpyrazine is a key pyrazine identified in natto, contributing to its characteristic fermented and nutty aroma. The formation of pyrazines in natto is attributed to the metabolic activities of the fermenting microorganism, which can produce the necessary precursors for pyrazine synthesis. As with roasted products, there is a lack of specific reports on the presence of this compound in natto.

Vegetables (e.g., asparagus) and Beverages (e.g., wine)

In contrast to the thermally generated pyrazines in roasted and fermented foods, some vegetables and beverages contain biogenically produced pyrazines. Methoxypyrazines are the most notable in this category, contributing significantly to the aroma of certain vegetables and wines. For example, 2-methoxy-3-isobutylpyrazine is a well-known character impact compound in bell peppers and also contributes to the vegetative notes in some Sauvignon Blanc wines. In asparagus, the presence of certain pyrazines can contribute to its characteristic aroma profile. The occurrence of this compound in these systems has not been reported.

Structure Activity Relationship Studies and Biological Interactions Non Clinical Focus

Investigation of Antimicrobial Activity of Pyrazine (B50134) Derivatives

Pyrazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antifungal and antimycobacterial effects. mdpi.comrjpbcs.com The antimicrobial potential of these compounds is often attributed to the pyrazine ring system, which is a key pharmacophore in various bioactive molecules. mdpi.com

Evaluation of Antifungal Efficacy

Several studies have highlighted the antifungal properties of pyrazine derivatives against various fungal strains. For instance, a series of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine derivatives showed notable antifungal activity against Candida albicans. rjptonline.org Among these, compound 3f (N-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide) was particularly effective. rjptonline.org Similarly, imidazo[1,2-a]pyrazine (B1224502) derivatives have been evaluated for their antifungal capabilities, with several compounds showing excellent zones of inhibition against Candida albicans and Aspergillus niger at a concentration of 50 μg/mL.

In another study, novel pyrazine analogs of chalcones were synthesized and tested against eight fungal strains. researchgate.net The results indicated that Trichophyton mentagrophytes was the most susceptible strain. researchgate.net Interestingly, the study found that replacing a propyl group with a more branched isopropyl group did not significantly alter the antifungal activity against this dermatophyte. researchgate.net Nitro-substituted derivatives of these chalcones demonstrated in vitro activity comparable to the standard antifungal agent fluconazole. researchgate.net

Table 1: Antifungal Activity of Selected Pyrazine Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| N-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide (3f) | Candida albicans | High activity with inhibition zones of 10-18mm at 25-100 µg/ml. | rjptonline.org |

| Imidazo[1,2-a]pyrazine derivatives | Candida albicans, Aspergillus niger | Excellent zone of inhibition at 50 µg/mL. | |

| Nitro-substituted pyrazine chalcone (B49325) analogs | Trichophyton mentagrophytes | Activity comparable to fluconazole. | researchgate.net |

Assessment of Antimycobacterial Activity

The pyrazine moiety is a cornerstone in the development of antimycobacterial agents, most notably represented by pyrazinamide (B1679903), a first-line drug for tuberculosis (TB) treatment. acs.org Research has focused on synthesizing novel pyrazine derivatives to overcome drug resistance and improve efficacy. A series of pyrazine and quinoxaline (B1680401) derivatives were synthesized, with the 4-acetoxybenzyl ester of pyrazinoic acid showing excellent activity against Mycobacterium tuberculosis (Mtb), with Minimum Inhibitory Concentration (MIC) values ranging from <1 to 6.25 µg/mL. acs.orgacs.org

Further studies have explored pyrazinamide analogs, leading to the identification of compounds with potent in vitro bactericidal activity against M. tuberculosis, Mycobacterium avium, and Mycobacterium intracellulare. nih.gov Notably, pyrazine thiocarboxamide and certain pyrazinoic acid esters were effective under conditions where pyrazinamide itself showed little to no activity. nih.gov Other research has identified novel pyrazine hydrazinylidene derivatives with a benzenesulfonate (B1194179) scaffold that exhibit promising antitubercular activity, with some compounds showing an MIC of 1.56 µg/mL against the M. tuberculosis H37Rv strain. nih.gov

Table 2: Antimycobacterial Activity of Selected Pyrazine Derivatives

| Compound/Derivative | Mycobacterial Strain(s) | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-acetoxybenzyl ester of pyrazinoic acid | M. tuberculosis H37Ra | 0.25–0.5 | acs.orgacs.org |

| Pyrazine hydrazinylidene derivatives (T4, T7, T12) | M. tuberculosis H37Rv | 1.56 | nih.gov |

| Pyrazine thiocarboxamide | M. tuberculosis, M. avium, M. intracellulare | Bactericidal activity observed | nih.gov |

Mechanistic Insights into Microbial Growth Modulation

The mechanisms by which pyrazine derivatives exert their antimicrobial effects are varied. For some pyrazine-based compounds, the proposed mechanism involves the inhibition of essential enzymes. For example, molecular docking studies have suggested that certain pyrazine-2-carboxylic acid derivatives may inhibit GlcN-6-P synthase, an enzyme crucial for bacterial cell wall synthesis. rjpbcs.com Other pyrazine derivatives are designed as noncovalent inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme vital for the synthesis of the mycobacterial cell wall. nih.gov

Some pyrazines, such as 2,5-bis(1-methylethyl)-pyrazine, have been shown to induce a DNA damage response at high concentrations and a cell-wall damage response at lower concentrations in E. coli. oup.com In the context of bacterial signaling, pyrazines produced by Klebsiella oxytoca can regulate the transcription of metabolism and iron acquisition systems, which are crucial for bacterial survival and growth. nih.gov The biosynthesis of pyrazines in some bacteria is linked to amino acid metabolism and the glycolytic pathway. researchgate.net

Herbicidal Properties and Mechanism of Action

While the primary focus of research on pyrazine derivatives has been in the pharmaceutical realm, some studies have explored their potential in agriculture. Certain pyrazine compounds have been investigated for their herbicidal properties. The mechanism of action for these compounds is not as extensively documented as their antimicrobial effects but is thought to involve the inhibition of essential plant processes. Plant growth-promoting rhizobacteria (PGPR) are known to produce a variety of secondary metabolites, including volatile organic compounds, that can affect plant growth and suppress pathogens. frontiersin.org While direct evidence for 2-chloro-6-isopropylpyrazine as a herbicide is limited in the provided results, the broader class of pyrazines is involved in complex microbial interactions in the soil that can influence plant health. frontiersin.org

Insecticidal Activity and Ecological Roles

Pyrazines play significant roles in chemical ecology, particularly as signaling molecules in insects. Alkylpyrazines have been identified in the mandibular gland secretions of certain ant species, where they function as alarm pheromones. tugraz.at For example, 2,5-dimethyl-3-isopentylpyrazine is found in the secretions of Odontomachus ants. tugraz.at Furthermore, 2-methoxy-3-alkylpyrazines have been detected in numerous species of aposematic (warningly colored) insects, suggesting a role in defense. tugraz.at

The volatile nature of many pyrazines contributes to their ecological functions. Some microorganisms produce pyrazines that can modulate the growth and behavior of other organisms in their environment, including bacteria, fungi, and nematodes. oup.com This suggests a potential for pyrazine derivatives in pest management, not necessarily as direct insecticides, but as modulators of ecological interactions.

Influence of Substituent Effects on Biological Activity

The biological activity of pyrazine derivatives is highly dependent on the nature and position of substituents on the pyrazine ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For antimicrobial activity, the presence of specific functional groups can significantly enhance efficacy. For instance, in a series of triazolo[4,3-a]pyrazine derivatives, one compound with a specific substitution pattern displayed superior antibacterial activity, likely due to its enhanced binding capacity to the target receptor. mdpi.com In another study, the presence of a free amino group on either the pyrazine or an attached pyrimidine (B1678525) ring was suggested to contribute to the antimicrobial activity of the compounds. rjpbcs.com

In the context of antifungal pyrazine chalcone analogs, the presence of electron-withdrawing groups, such as a nitro group, on the B-ring of the chalcone structure was found to positively influence both antifungal and antimycobacterial activity. researchgate.net Conversely, for antifungal 1,3,5-pyrazoline derivatives, the presence of electronegative groups like bromine and chlorine at specific positions was found to be important for significant antifungal action, while methyl and methoxy (B1213986) groups tended to reduce activity. This highlights the critical role that electronic effects of substituents play in determining the biological properties of these heterocyclic systems.

Impact of Halogenation and Alkyl Group Branching

The presence, type, and position of halogen atoms and alkyl groups on a pyrazine core are critical determinants of biological activity. Research into various pyrazine derivatives has demonstrated that modifications to these functional groups can lead to substantial changes in potency and interaction with biological targets.

Halogenation is a key strategy in modulating the bioactivity of organic compounds. The inclusion of halogen atoms can alter a molecule's size, conformation, lipophilicity, and electronic density, all of which affect how it interacts with biological macromolecules. For many natural products, halogenation is essential for their biological function; for instance, the antibiotic vancomycin (B549263) experiences a significant decrease in bioactivity upon the removal of its chlorine atoms. nih.gov In the context of pyrazine derivatives, a chloro substituent can act as an electron-donating group, making the pyrazine ring's π system more nucleophilic. mdpi.com However, the effect of halogenation on activity is highly dependent on the specific molecular context. In studies on 6-arylpyrazine-2-carboxamides as inhibitors for Trypanosoma brucei, the introduction of a 3-chloro group to the aryl ring resulted in a compound with weaker activity compared to other analogues. acs.org

The size, shape, and branching of alkyl groups also play a pivotal role in defining the bioactivity of pyrazine compounds. The branching of an alkyl chain can impact the molecule's fit within a target's binding site. In studies of oxazolo[3,4-a]pyrazine derivatives as neuropeptide S receptor antagonists, increasing the bulk of the alkyl group at the 5-position proved to be detrimental. The introduction of an isopropyl chain led to an approximate 10-fold reduction in potency compared to a methyl group, and a bulkier branched alkyl moiety caused an even greater loss of activity. acs.org Conversely, in other molecular scaffolds, branched aliphatic groups can be highly favored. For a series of 6-arylpyrazine-2-carboxamides, branched aliphatic groups on the amide side chain were found to enhance activity against Trypanosoma brucei. acs.org This highlights that the influence of alkyl group branching is highly dependent on its position within the molecule and the specific nature of the biological target.

| Pyrazine Derivative Series | Substituent Modification | Observed Impact on Bioactivity | Reference |

|---|---|---|---|

| Oxazolo[3,4-a]pyrazines | Substitution at 5-position from -CH₃ to -isopropyl | ~10-fold reduction in potency | acs.org |

| 6-Arylpyrazine-2-carboxamides | Introduction of a 3-chloro group | Decreased activity (EC₅₀ 0.36 μM) compared to other analogues | acs.org |

| 6-Arylpyrazine-2-carboxamides | Branched aliphatic groups on amide side chain | Highly favored for activity | acs.org |

Correlation of Molecular Structure with Bioactivity Profiles

The spatial arrangement of substituents on the pyrazine ring is a crucial factor. Studies have shown that the distribution of methyl groups on a pyrazine ring significantly affects its interaction with proteins like bovine serum albumin (BSA), indicating that the structure of flavor homologues can affect their release in food matrices. nih.gov This principle extends to therapeutic targets, where the specific placement of groups like the isopropylpyrazine moiety has been linked to distinct biological activities. For example, a derivative containing an isopropylpyrazine group and a six-methylene chain demonstrated potent acetylcholinesterase (AChE) inhibitory activity, suggesting this structural combination is beneficial for interacting with the enzyme's active site. arabjchem.org

Furthermore, the electronic properties of the molecule, which are governed by its structure, are strongly correlated with its bioactivity. Theoretical studies on pyrazine derivatives have shown a good correlation between frontier molecular orbital energies (HOMO and LUMO) and their efficacy as corrosion inhibitors. science.gov The HOMO–LUMO energy gap can be indicative of the molecule's stability and reactivity. For instance, 2-chloro-3-hydrazinopyrazine is considered highly stable due to its large HOMO-LUMO energy gap and negative chemical potential, properties influenced by the electronegative chlorine substituent. mdpi.com These electronic characteristics are fundamental to the non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, that underpin a molecule's binding affinity to a biological target.

| Structural Feature/Property | Correlated Bioactivity/Interaction | Derivative Class/Example | Reference |

|---|---|---|---|

| Isopropylpyrazine group with a six-methylene chain | Potent Acetylcholinesterase (AChE) inhibition | Quinoline derivatives | arabjchem.org |

| Alkyl distribution on pyrazine ring | Altered interaction with Bovine Serum Albumin (BSA) | Alkyl-pyrazines (MP, DP, TRP, TEP) | nih.gov |

| Frontier Molecular Orbital Energies (HOMO/LUMO) | Correlated with corrosion inhibition efficiency | Pyrazine derivatives | science.gov |

| Presence of electronegative chlorine substituent | High molecular stability (large HOMO-LUMO gap) | 2-chloro-3-hydrazinopyrazine | mdpi.com |

Future Perspectives and Emerging Research Avenues

Advancements in Sustainable Synthesis and Green Chemistry Approaches

The chemical synthesis of pyrazine (B50134) derivatives has traditionally involved methods that are often not environmentally benign, utilizing harsh reaction conditions or toxic reagents. tandfonline.com However, the future of synthesizing 2-chloro-6-isopropylpyrazine is increasingly pointing towards green and sustainable chemistry principles.

Modern approaches aim to improve atom economy, reduce waste, and utilize safer solvents and catalysts. rsc.org One promising route involves the dehydrogenative coupling of β-amino alcohols catalyzed by complexes of earth-abundant metals like manganese, which generates hydrogen gas and water as the only byproducts, making the method atom-economical and environmentally benign. nih.gov Another green strategy is the one-pot synthesis from 1,2-diketones and 1,2-diamines in aqueous methanol, catalyzed by potassium tert-butoxide at room temperature, which avoids expensive catalysts and high temperatures. tandfonline.comresearchgate.net Microwave-assisted synthesis represents another frontier, offering rapid reaction times and improved energy efficiency, often under solvent-less conditions. rsc.orgmdpi.com

Table 1: Comparison of Modern Pyrazine Synthesis Methods

| Method | Key Features | Advantages | Potential for this compound |

|---|---|---|---|

| Manganese-Catalyzed Dehydrogenative Coupling | Uses earth-abundant metal catalyst; couples β-amino alcohols. nih.gov | Atom-economical, environmentally benign byproducts (H₂ and H₂O). nih.gov | Applicable if suitable amino alcohol precursors can be developed. |

| One-Pot Condensation (t-BuOK catalyzed) | Condensation of 1,2-diketones with 1,2-diamines. tandfonline.com | Mild room-temperature conditions, simple, high-yielding. tandfonline.com | A potential route if the corresponding chlorinated diketone can be sourced or synthesized efficiently. |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. rsc.orgmdpi.com | Rapid reaction rates, energy efficient, often solvent-free. rsc.org | Could significantly shorten the synthesis time for the existing Suzuki coupling and hydrogenation steps. |

| Palladium-Catalyzed Suzuki Coupling & Hydrogenation | Two-step process from 2,6-dichloropyrazine (B21018). google.com | Established and reliable method for substituted pyrazines. | Greener versions could be explored using newer generations of catalysts and alternative solvents. |

Deeper Exploration of Biosynthetic Pathways and Metabolic Engineering

While chemical synthesis provides a direct route to this compound, the exploration of biosynthetic pathways offers a compelling, sustainable alternative. Many alkylpyrazines are known to be natural products, formed as secondary metabolites in microorganisms and plants. tugraz.at For instance, the biosynthesis of 2,5-di-isopropylpyrazine is proposed to occur via the dimerization of α-amino aldehydes derived from amino acids like valine. researchgate.netresearchgate.net

Metabolic engineering presents a powerful tool for harnessing and optimizing these natural pathways. acs.orgnih.gov Research has demonstrated the successful production of pyrazines like 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540) in engineered Escherichia coli and Bacillus subtilis. nih.govacs.orgmdpi.com These strategies typically involve:

Pathway Construction : Introducing key enzymes, such as L-threonine dehydrogenase, to create the biosynthetic route for pyrazine precursors. acs.orgmdpi.com

Precursor and Cofactor Enhancement : Engineering the host metabolism to increase the supply of necessary precursors (e.g., L-threonine) and cofactors (e.g., NAD⁺). nih.govacs.org

Gene Optimization : Fine-tuning the expression of key genes to balance the metabolic flux towards the desired pyrazine product. acs.orgnih.gov

Future research should investigate whether a biosynthetic pathway for this compound exists or can be engineered. This would involve identifying a natural organism that produces halogenated pyrazines or, more likely, designing a novel pathway. Such a pathway might combine a known pyrazine biosynthesis route with a biocatalytic halogenation step, a significant but potentially rewarding challenge in metabolic engineering.

Development of Novel Analytical Techniques for Ultra-Trace Analysis

The detection and quantification of this compound at very low concentrations are critical for environmental monitoring, food science, and quality control. Emerging analytical techniques are continuously pushing the boundaries of sensitivity and specificity.

The current gold standard for trace analysis involves coupling chromatography with mass spectrometry. conicet.gov.ar

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is a powerful method for the ultra-trace analysis of impurities in various substances. ijpsonline.comsemanticscholar.org It offers high selectivity and sensitivity, with the ability to detect compounds at parts-per-billion (ppb) levels. ijpsonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is highly effective for volatile compounds like many pyrazines and is a powerful tool for analyzing complex environmental and food matrices. conicet.gov.ar

Ultra-High-Performance Liquid Chromatography (UHPLC/UPLC) : When coupled with mass spectrometry (UPLC-MS/MS), this technique provides even faster analysis times and higher resolution compared to conventional HPLC, making it ideal for high-throughput screening. conicet.gov.arresearchgate.net

Future research will likely focus on further enhancing these methods. This includes the development of novel sample preparation and microextraction techniques to isolate and preconcentrate the analyte from complex samples, thereby improving detection limits. conicet.gov.ar The creation of validated, high-sensitivity methods specifically for this compound will be essential for comprehensively studying its environmental presence and biological roles.

Table 2: Modern Analytical Techniques for Trace Compound Detection

| Technique | Principle | Typical Limit of Quantitation (LOQ) | Application |

|---|---|---|---|